molecular formula C11H9NO B8613015 3-(3-Indolyl)acrolein CAS No. 923293-03-2

3-(3-Indolyl)acrolein

Cat. No.: B8613015
CAS No.: 923293-03-2
M. Wt: 171.19 g/mol
InChI Key: XRNSYINJYVOSGG-UHFFFAOYSA-N
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Description

“3-(3-Indolyl)acrolein” is a derivative of indole and acrolein . Indole derivatives are of wide interest due to their diverse biological and clinical applications . Acrolein, also known as acrylaldehyde, allyl aldehyde, acrylic aldehyde, propenal, prop-2-enal, and prop-2-en-1-al, is a highly reactive unsaturated aldehyde .


Synthesis Analysis

A method for the preparation of β-(3-indolyl)acrolein has been described in the literature . The process involves oximation followed by dehydration to give β-(3-indolyl)acrylonitrile . Reduction then gives γ-(3-indolyl)allyl alcohol .


Chemical Reactions Analysis

Indole, a component of “this compound”, is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . Electrophilic substitution can be combined with inter- or intramolecular addition at C-2 .


Physical and Chemical Properties Analysis

Acrolein, a component of “this compound”, is a colorless liquid with a foul and acrid aroma . The smell of burnt fat (as when cooking oil is heated to its smoke point) is caused by glycerol in the burning fat breaking down into acrolein .

Safety and Hazards

Acrolein, a component of “3-(3-Indolyl)acrolein”, is classified as a high priority toxic chemical . It is toxic to humans by inhalation, oral, or dermal exposures .

Future Directions

Research on acrolein, a component of “3-(3-Indolyl)acrolein”, has been growing, with a focus on its role in various diseases, including neurodegenerative diseases, cardiovascular and respiratory diseases, diabetes mellitus, and the development of cancers of various origins . Future investigation of acrolein from different perspectives is also discussed .

Properties

CAS No.

923293-03-2

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

3-(1H-indol-3-yl)prop-2-enal

InChI

InChI=1S/C11H9NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-8,12H

InChI Key

XRNSYINJYVOSGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10.0 g of 2-(pyridin-3-yl)aniline (58.7 mmol) in 100 mL ethanol is slowly added 6.2 mL of cyanogen bromide (12.4 g, 118 mmol). The reaction is heated to reflux for 1 hour, monitoring by TLC (silica, hexanes:ethyl acetate 1:1) for formation of the Zincke salt. The reaction is then quenched via addition of 50 mL saturated NH4Cl, and extracted with 3×50 mL dichloromethane. The combined organic layers are washed 3×100 mL saturated NH4Cl, followed by drying over anhydrous Na2SO4 and removal of the solvent. The crude residue is further purified via column chromatography over silica, using a hexanes-ethyl acetate gradient.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

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